molecular formula C13H22ClN5 B15115162 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15115162
M. Wt: 283.80 g/mol
InChI Key: ORYNAOPQDWQHMT-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of 3-methylpyrazole with ethyl bromide to form 1-ethyl-3-methylpyrazole. This intermediate is then subjected to further alkylation with 1-ethyl-3-methylpyrazol-4-ylmethyl chloride to yield the desired product. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylpyrazole: A precursor in the synthesis of the target compound.

    1-ethyl-3-methylpyrazol-4-ylmethyl chloride: Another intermediate in the synthesis process.

    1-ethyl-3-methylpyrazol-4-ylmethylamine: A related compound with similar structural features.

Uniqueness

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it suitable for various applications[4][4].

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-9-12(10(3)16-17)7-14-13-8-15-18(6-2)11(13)4;/h8-9,14H,5-7H2,1-4H3;1H

InChI Key

ORYNAOPQDWQHMT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)CC)C.Cl

Origin of Product

United States

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